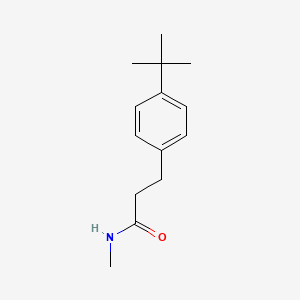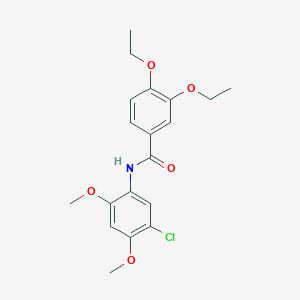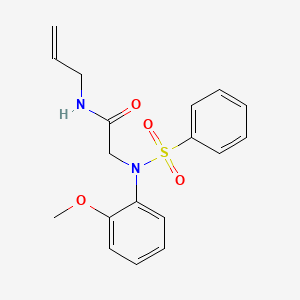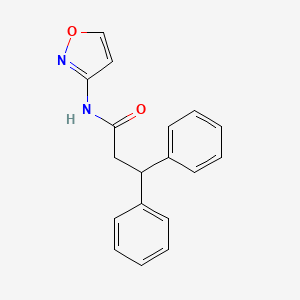
3-(4-tert-butylphenyl)-N-methylpropanamide
Descripción general
Descripción
3-(4-tert-butylphenyl)-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as TBP or tBuPAM and is a derivative of the popular drug, gabapentin.
Mecanismo De Acción
The exact mechanism of action of 3-(4-tert-butylphenyl)-N-methylpropanamide is not fully understood. However, it is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium ions into neurons, leading to a reduction in neurotransmitter release and subsequent pain relief.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and substance P, two neurotransmitters involved in pain signaling. Additionally, it has been shown to increase the levels of GABA, an inhibitory neurotransmitter that reduces neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-tert-butylphenyl)-N-methylpropanamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that the dose required for therapeutic effects is much lower than the dose required for toxic effects. However, one limitation is that it is not water-soluble, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-tert-butylphenyl)-N-methylpropanamide. One area of interest is its potential use in the treatment of neuropathic pain. Additionally, it may have applications in the treatment of anxiety and depression. Further studies are also needed to fully understand its mechanism of action and to develop more effective formulations for clinical use.
In conclusion, this compound is a promising compound that has shown potential in scientific research. Its anti-inflammatory, analgesic, and anticonvulsant effects make it a promising candidate for the treatment of several conditions. However, further research is needed to fully understand its mechanism of action and to develop more effective formulations for clinical use.
Aplicaciones Científicas De Investigación
3-(4-tert-butylphenyl)-N-methylpropanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(16)15-4/h5-6,8-9H,7,10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNCMZFEODCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-4-{2-[(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4838756.png)

![5-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4838792.png)
![ethyl N-[3-(4-methoxyphenyl)acryloyl]glycinate](/img/structure/B4838800.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4838811.png)
![methyl 2-(2,4-dichlorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4838831.png)
![2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol](/img/structure/B4838842.png)
![N-(3-chloro-4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4838849.png)

![2-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}-3-methoxybenzaldehyde](/img/structure/B4838854.png)
![N-cyclopropyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4838856.png)

![5-fluoro-2-methoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4838867.png)
